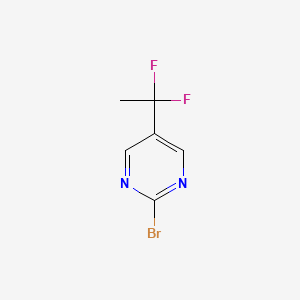

2-Bromo-5-(1,1-difluoroethyl)pyrimidine

Description

Properties

Molecular Formula |

C6H5BrF2N2 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

2-bromo-5-(1,1-difluoroethyl)pyrimidine |

InChI |

InChI=1S/C6H5BrF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3 |

InChI Key |

NKVNAJOEOVWAFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(N=C1)Br)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of 6-(1,1-Difluoroethyl)pyridine Derivatives

Synthetic Route:

The most straightforward method involves the bromination of a pre-formed 6-(1,1-difluoroethyl)pyridine. This approach is supported by the synthesis of similar compounds, such as 2-Bromo-6-(1,1-difluoroethyl)pyridine, which involves electrophilic aromatic substitution using brominating agents.

- Reagent: Bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst.

- Solvent: Acetic acid or dichloromethane.

- Temperature: Typically 0°C to room temperature to ensure selectivity.

- Reaction Time: Several hours, monitored via TLC.

Example:

In the synthesis of 2-Bromo-6-(1,1-difluoroethyl)pyridine, bromination occurs at the 2-position of the pyridine ring, facilitated by the activating effect of the difluoroethyl group. The process yields high purity products with yields often exceeding 90%.

One-Step Synthesis via 2-Bromomalonaldehyde and Amidines

Innovative Method (CN110642788A):

A notable approach involves a one-step reaction between 2-bromomalonaldehyde and amidine derivatives to directly form 5-bromo-2-substituted pyrimidine compounds. This method simplifies the synthesis, reduces costs, and is suitable for large-scale production.

Reaction Scheme:

$$ \text{2-bromomalonaldehyde} + \text{amidine} \rightarrow \text{pyrimidine core} $$

- Temperature: Typically conducted at room temperature or slightly elevated (around 80°C).

- Solvent: Ethanol or acetic acid.

- Catalysts: None required, though acids or bases can be used to facilitate cyclization.

- Reaction Time: Usually within 5-8 hours, monitored by HPLC or TLC.

- Operational simplicity .

- Cost-effectiveness owing to inexpensive raw materials.

- High yields (up to 80-90%).

Note:

While this method directly yields the pyrimidine core with bromination at the 2-position, subsequent functionalization may be needed to introduce the difluoroethyl substituent.

Functionalization of Pyrimidine Rings with Difluoroethyl Groups

Method:

The incorporation of the 1,1-difluoroethyl group typically involves nucleophilic substitution or addition reactions on activated pyrimidine precursors. This can be achieved via:

- Radical addition of difluoroethyl radicals generated from suitable precursors.

- Nucleophilic substitution on halogenated pyrimidines using difluoroethyl nucleophiles.

- Reagents: Difluoroethyl halides or organometallic reagents.

- Catalysts: Transition metal catalysts (e.g., copper, palladium) for cross-coupling.

- Solvent: DMSO, DMF, or tetrahydrofuran.

- Temperature: Elevated (80–120°C) for cross-coupling reactions.

Outcome:

These reactions enable selective modification at the 5-position or other sites, forming the target compound with high regioselectivity.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Bromination of 6-(1,1-difluoroethyl)pyridine | 6-(1,1-difluoroethyl)pyridine | Bromine or N-bromosuccinimide | 0°C to room temp | >90 | High regioselectivity at 2-position |

| One-step from 2-bromomalonaldehyde and amidines | 2-bromomalonaldehyde, amidine | No catalyst | 80°C, 5-8 hrs | 80–90 | Simplified, scalable, high yield |

| Cross-coupling of halogenated pyrimidines | Halogenated pyrimidine derivatives | Difluoroethyl nucleophile, Pd catalyst | 80–120°C | Variable | Precise control of regioselectivity |

Challenges and Considerations

- Selectivity: Bromination must be controlled to prevent polybromination or substitution at undesired positions.

- Reactivity of Difluoroethyl Groups: The electron-withdrawing nature of difluoroethyl can deactivate certain positions, requiring optimized conditions.

- Scale-up: Methods involving hazardous reagents like bromine or organometallics demand strict safety protocols for industrial applications.

- Purity: Achieving high purity (>99%) often necessitates chromatographic purification, especially in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with suitable coupling partners.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Bromo-5-(1,1-difluoroethyl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and biologically active compounds.

Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.

Material Science: It is used in the development of new materials with specific properties, such as polymers and organic semiconductors.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The presence of the bromine and 1,1-difluoroethyl groups can influence the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives and Their Properties

Comparative Analysis

Substituent Effects on Reactivity

- Bromine Position : Bromine at position 2 (target compound) vs. position 4 or 5 (other derivatives) influences regioselectivity in cross-coupling reactions. For example, 5-bromo derivatives like bromacil are less reactive in Suzuki couplings compared to 2-bromo analogs .

- Fluorine and Difluoroethyl Groups : The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making derivatives like 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine suitable for drug discovery . In contrast, simple fluorination (e.g., 4-Bromo-6-(1-bromoethyl)-5-fluoropyrimidine) may improve pesticidal activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-5-(1,1-difluoroethyl)pyrimidine?

The synthesis typically involves nucleophilic substitution reactions. For example, bromine introduction at the pyrimidine ring can be achieved using halogenating agents (e.g., PBr₃ or NBS) under controlled conditions. The difluoroethyl group may be introduced via alkylation or cross-coupling reactions. Key factors include solvent polarity (e.g., acetonitrile for solubility), base selection (e.g., triethylamine to neutralize HBr byproducts), and reflux conditions to drive reaction completion. Analogous routes for similar brominated pyrimidines suggest optimizing stoichiometry and reaction time to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine coupling patterns.

- HPLC-MS for purity assessment and molecular weight verification.

- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereoelectronic effects of the difluoroethyl group.

- Melting point analysis (compared to literature values of structurally similar compounds, e.g., 230°C for brominated pyrimidines) .

Q. What are the critical safety protocols for handling brominated pyrimidines like this compound?

- Use fume hoods and glove boxes to avoid inhalation or skin contact.

- Wear chemical-resistant gloves (e.g., nitrile) and safety goggles .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Follow waste disposal guidelines for halogenated organic compounds, as improper disposal may release toxic fumes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in nucleophilic substitutions?

Optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilicity.

- Catalyst selection : Palladium or copper catalysts for cross-coupling steps.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to balance reaction rate and side-product formation.

- Continuous flow reactors : Improve mixing and heat transfer for scalable synthesis .

Q. What experimental approaches elucidate the role of the difluoroethyl group in molecular interactions?

- X-ray crystallography : Resolve intermolecular interactions (e.g., C-F···H hydrogen bonds) in co-crystals with target enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to biological targets.

- DFT calculations : Model electronic effects of fluorine substitution on reactivity and binding .

Q. How can contradictory data in cross-coupling reactions involving this compound be resolved?

Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, ligand type, solvent). Use HPLC kinetic profiling to identify intermediates and side products. Compare results with analogous brominated pyrimidines to isolate steric/electronic influences .

Q. What computational models predict the regioselectivity of subsequent functionalization reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states during Suzuki-Miyaura couplings.

- Machine Learning : Train models on existing brominated pyrimidine reaction datasets to predict optimal conditions .

Q. What in vitro assays are suitable for assessing the bioactivity of this compound?

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or phosphatases using fluorogenic substrates.

- Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines.

- Surface Plasmon Resonance (SPR) : Monitor real-time binding kinetics to recombinant proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.